molecular formula C9H16FNO2 B12497781 Tert-butyl 4-fluoropyrrolidine-2-carboxylate

Tert-butyl 4-fluoropyrrolidine-2-carboxylate

Cat. No.: B12497781
M. Wt: 189.23 g/mol
InChI Key: JMORIDAQGDQESW-UHFFFAOYSA-N
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Description

Tert-butyl 4-fluoropyrrolidine-2-carboxylate is a fluorinated pyrrolidine derivative widely used as a chiral building block in pharmaceutical synthesis. The tert-butyl ester group enhances steric protection and lipophilicity, while the 4-fluoro substituent on the pyrrolidine ring modulates electronic properties and conformational stability. Its structural features make it valuable in drug discovery, particularly for optimizing pharmacokinetic properties such as metabolic stability and bioavailability .

Properties

Molecular Formula

C9H16FNO2

Molecular Weight

189.23 g/mol

IUPAC Name

tert-butyl 4-fluoropyrrolidine-2-carboxylate

InChI

InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)7-4-6(10)5-11-7/h6-7,11H,4-5H2,1-3H3

InChI Key

JMORIDAQGDQESW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CN1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-fluoropyrrolidine-2-carboxylate typically involves the fluorination of pyrrolidine derivatives. One common method involves the use of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead) as a fluorinating agent . The reaction conditions often include mild temperatures and the presence of a suitable solvent to facilitate the fluorination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of the reaction and the availability of high-purity starting materials are crucial factors in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-fluoropyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents.

    Oxidation Reactions: The compound can be oxidized to form different functional groups depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

    Substitution: Products with different substituents replacing the fluorine atom.

    Reduction: Alcohol derivatives of the original ester compound.

    Oxidation: Various oxidized products depending on the specific reaction conditions.

Scientific Research Applications

Tert-butyl 4-fluoropyrrolidine-2-carboxylate is a chemical compound with a tert-butyl ester group attached to a fluorinated pyrrolidine ring. It has a molecular weight of 189.23 g/mol. The compound's (2S,4S) configuration plays a significant role in its chemical behavior and biological activity. The presence of a fluorine atom enhances its lipophilicity, potentially improving its ability to penetrate biological membranes. Studies suggest it interacts with specific molecular targets, influencing enzyme activity and receptor binding, with its unique configuration contributing to selectivity and efficacy in biological systems.

Scientific Research Applications

Tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate is used in organic synthesis and medicinal chemistry for drug development and as a building block for complex molecules. It stands out due to its fluorine atom and tert-butyl ester group on the pyrrolidine ring, which enhances lipophilicity and potential for specific biological interactions.

(2S,4S)-tert-butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate

  • Chemistry Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
  • Biology Studied for its potential biological activities and interactions with biomolecules.
  • Medicine Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
  • Industry Used in the development of new materials and as an intermediate in industrial chemical processes.

Chemical Reactions

(2S,4S)-tert-butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate undergoes oxidation, reduction, and substitution reactions. Oxidation uses oxidizing agents like potassium permanganate and hydrogen peroxide. Reduction uses reducing agents like lithium aluminum hydride and sodium borohydride. Substitution uses reagents like halogens, alkylating agents, and nucleophiles. The products of these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of tert-butyl 4-fluoropyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The tert-butyl ester group can also affect the compound’s solubility and stability, impacting its overall biological activity.

Comparison with Similar Compounds

Key Observations:

  • Ester vs. Carbamate : Tert-butyl esters (target compound) offer superior hydrolytic stability compared to methyl esters (e.g., CAS 1445948-46-8), which are more prone to enzymatic cleavage. Carbamate derivatives (e.g., CAS 1818843-18-3) introduce hydrogen-bonding capabilities, improving solubility but requiring acid-sensitive protection strategies .

Physicochemical Properties

  • Lipophilicity : The tert-butyl group in the target compound increases logP compared to methyl or ethyl esters, favoring membrane permeability. Fluorine’s electronegativity slightly counterbalances this by introducing polarity .
  • Solubility : Carbamate hydrochloride derivatives (e.g., CAS 1818843-18-3) demonstrate higher aqueous solubility due to ionic character, whereas tert-butyl esters are more suited for lipid-rich environments .
  • Stability: The target compound’s tert-butyl ester resists hydrolysis under physiological pH, unlike methyl esters. However, strong acids or bases can cleave the ester, releasing tert-butanol and the carboxylic acid .

Biological Activity

Tert-butyl 4-fluoropyrrolidine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.

This compound is a fluorinated derivative of pyrrolidine, which has been synthesized using various methods. The synthesis typically involves the fluorination of pyrrolidine derivatives, which can be achieved through reactions such as double fluorination with sulfur trifluoride or other fluorinating agents. These methods yield high purity and yield of the desired compound, facilitating further biological evaluation .

The compound exhibits significant biological activity primarily through its interaction with dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors, including those based on pyrrolidine structures, have been shown to enhance insulin secretion and improve glycemic control in type 2 diabetes mellitus (T2DM) patients .

MechanismDescription
DPP-IV InhibitionPrevents degradation of incretins, enhancing insulin secretion
Immune ModulationPotential effects on immune checkpoint pathways
Antioxidant ActivityMay exhibit protective effects against oxidative stress

3.1 Dipeptidyl Peptidase IV Inhibition

Research indicates that this compound acts as a potent DPP-IV inhibitor. In vitro studies have demonstrated that it significantly reduces the activity of DPP-IV, leading to increased levels of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulin secretion .

Case Study : A study involving diabetic nephropathy patients showed that treatment with a DPP-IV inhibitor led to a marked reduction in microalbuminuria, indicating renal protective effects alongside improved glycemic control .

3.2 Immune Modulation

Emerging evidence suggests that compounds like this compound may have roles in modulating immune responses, particularly through interactions with immune checkpoint proteins such as PD-L1. This could position the compound as a candidate for cancer immunotherapy .

Case Study : In experimental models, the administration of DPP-IV inhibitors has been associated with enhanced T-cell responses against tumors, showcasing potential for therapeutic use in oncology .

4. Pharmacological Profile

The pharmacokinetic properties of this compound reveal favorable absorption and distribution characteristics. The lipophilicity of the compound is crucial for its bioavailability and efficacy in targeting specific tissues .

Table 2: Pharmacological Properties

PropertyValue
LipophilicityModerate to High
BioavailabilityHigh
Half-lifeVaries (dependent on formulation)

5. Future Directions and Research Needs

Further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Studies focusing on:

  • Long-term efficacy and safety profiles
  • Detailed pharmacodynamics
  • Clinical trials assessing its therapeutic potential in diabetes and cancer

are warranted to establish its place in clinical practice.

Q & A

Q. What are the recommended synthetic routes for tert-butyl 4-fluoropyrrolidine-2-carboxylate, and how can reaction conditions be optimized?

A common approach involves using tert-butyl protecting groups to stabilize the pyrrolidine ring during fluorination. For example, nucleophilic substitution or fluorodehydroxylation reactions under anhydrous conditions (e.g., using DAST or Deoxo-Fluor reagents) are typical. Reaction optimization includes controlling temperature (0–20°C) and employing catalysts like DMAP with triethylamine in dichloromethane to enhance yields . Purity can be improved via column chromatography or recrystallization.

Q. How can the purity and structural integrity of this compound be validated experimentally?

Use a combination of analytical techniques:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight verification.
  • HPLC with UV detection (λ = 210–254 nm) to assess purity (>95% is typical for research-grade material). Stability tests under varying pH and temperature conditions are recommended to ensure compound integrity during storage .

Q. What are the key stability considerations for this compound in solution?

The compound is sensitive to hydrolysis due to the tert-butyl ester and fluorinated pyrrolidine. Store in anhydrous solvents (e.g., DCM or THF) under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to basic or acidic conditions, which may cleave the ester or induce ring-opening .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve stereochemical ambiguities in derivatives of this compound?

SC-XRD provides precise bond lengths, angles, and torsion angles to confirm stereochemistry. For example, in related tert-butyl piperidine carboxylates, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 6.0568 Å, b = 12.0047 Å) have been used to resolve fluorophenyl substituent orientations . Data collection at 100 K improves resolution, and refinement with software like SHELXL achieves R factors <0.05.

Q. What computational methods are suitable for predicting the reactivity of the fluorinated pyrrolidine ring in drug design?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions and frontier molecular orbitals to predict nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations in solvated systems (e.g., water/DMSO) assess conformational stability, while QSPR models correlate substituent effects (e.g., fluorine’s electronegativity) with bioavailability .

Q. How can contradictory data on fluoropyrrolidine derivatives’ biological activity be reconciled?

Contradictions often arise from differences in assay conditions (e.g., cell lines, incubation times) or stereochemical variations. Systematic studies should:

  • Use enantiomerically pure samples (via chiral HPLC or asymmetric synthesis).
  • Compare IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability).
  • Perform molecular docking to validate binding modes against target proteins .

Methodological Tables

Table 1. Key Physicochemical Properties of this compound

PropertyValue/MethodReference
Molecular weight217.25 g/mol (calculated via HRMS)
LogP (lipophilicity)1.8 ± 0.2 (shake-flask method, pH 7.4)
Melting point87–89°C (DSC analysis)

Table 2. Reaction Optimization for Fluorination

ParameterOptimal ConditionYield Improvement
Temperature0°C → 20°C (gradual warming)+15%
SolventAnhydrous DCM+10%
CatalystDMAP/TEA (1:3 molar ratio)+20%

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